N-[3-(acetylamino)phenyl]-4-(dimethylamino)benzamide
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Overview
Description
N~1~-[3-(ACETYLAMINO)PHENYL]-4-(DIMETHYLAMINO)BENZAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes both acetylamino and dimethylamino functional groups attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(ACETYLAMINO)PHENYL]-4-(DIMETHYLAMINO)BENZAMIDE typically involves the reaction of 3-(acetylamino)aniline with 4-(dimethylamino)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of N1-[3-(ACETYLAMINO)PHENYL]-4-(DIMETHYLAMINO)BENZAMIDE may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up to produce large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-(ACETYLAMINO)PHENYL]-4-(DIMETHYLAMINO)BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino and dimethylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
N~1~-[3-(ACETYLAMINO)PHENYL]-4-(DIMETHYLAMINO)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N1-[3-(ACETYLAMINO)PHENYL]-4-(DIMETHYLAMINO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(acetylamino)phenyl]-3-(aminomethyl)benzamide
- N-[3-(acetylamino)phenyl]-3-nitrobenzamide
- N-[3-(acetylamino)phenyl]-4-methyl-3-nitrobenzamide
Uniqueness
N~1~-[3-(ACETYLAMINO)PHENYL]-4-(DIMETHYLAMINO)BENZAMIDE is unique due to the presence of both acetylamino and dimethylamino groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H19N3O2 |
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Molecular Weight |
297.35 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-4-(dimethylamino)benzamide |
InChI |
InChI=1S/C17H19N3O2/c1-12(21)18-14-5-4-6-15(11-14)19-17(22)13-7-9-16(10-8-13)20(2)3/h4-11H,1-3H3,(H,18,21)(H,19,22) |
InChI Key |
YLZNYJFQFXXYHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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